![molecular formula C11H18O B14580085 6,6,7,7-Tetramethylbicyclo[3.2.0]heptan-2-one CAS No. 61604-08-8](/img/structure/B14580085.png)
6,6,7,7-Tetramethylbicyclo[3.2.0]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,7,7-Tetramethylbicyclo[320]heptan-2-one is an organic compound with a unique bicyclic structure It is characterized by the presence of four methyl groups attached to the bicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7-Tetramethylbicyclo[3.2.0]heptan-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular aldol condensation of a diketone precursor, followed by reduction and methylation steps. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing catalytic hydrogenation and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,6,7,7-Tetramethylbicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6,6,7,7-Tetramethylbicyclo[3.2.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,6,7,7-Tetramethylbicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes such as signal transduction, metabolic pathways, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,5,6,7-Tetramethylbicyclo[3.2.0]hepta-2,6-diene
- Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl-
- 7-Oxabicyclo[4.1.0]heptan-2-one, 3-methyl-6-(1-methylethyl)-
Uniqueness
6,6,7,7-Tetramethylbicyclo[3.2.0]heptan-2-one is unique due to its specific arrangement of methyl groups and the bicyclic structure. This configuration imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies. Its stability and reactivity profile differ from other similar compounds, providing unique opportunities for its use in various fields.
Properties
CAS No. |
61604-08-8 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
6,6,7,7-tetramethylbicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-10(2)7-5-6-8(12)9(7)11(10,3)4/h7,9H,5-6H2,1-4H3 |
InChI Key |
SAVNAZHLSFYQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(=O)C2C1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


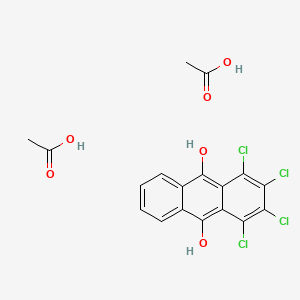
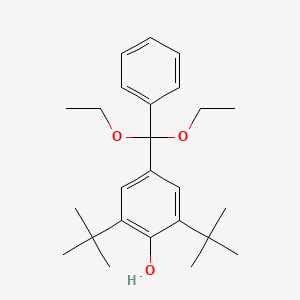
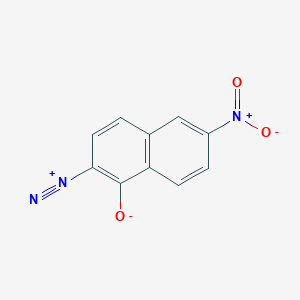
![3-[(But-3-en-1-yl)(nitroso)amino]propyl trifluoroacetate](/img/structure/B14580017.png)
![6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14580018.png)
![2-[Methyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate](/img/structure/B14580019.png)
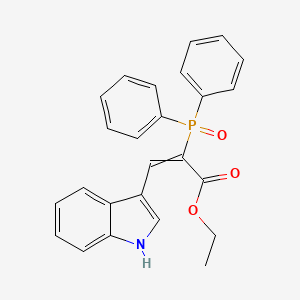
![Acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol](/img/structure/B14580025.png)
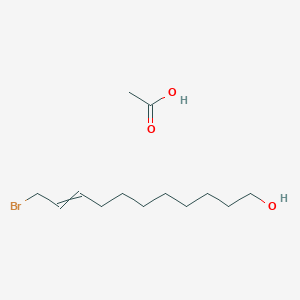
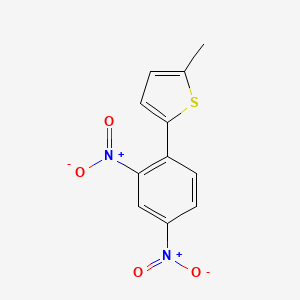
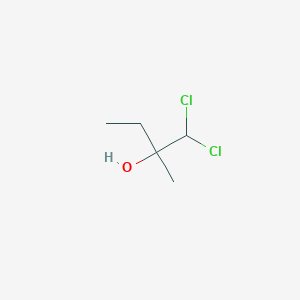
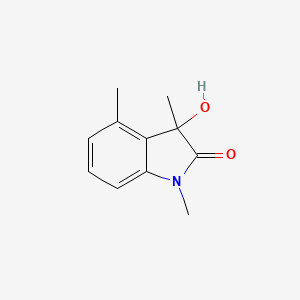
![Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl-](/img/structure/B14580071.png)
![2(1H)-Pyrimidinone, 1-ethyl-3-[2-(ethylmethylamino)ethyl]tetrahydro-](/img/structure/B14580073.png)
